6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine
CAS No.:
Cat. No.: VC19799965
Molecular Formula: C8H6BrF2N3
Molecular Weight: 262.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6BrF2N3 |
|---|---|
| Molecular Weight | 262.05 g/mol |
| IUPAC Name | 6-bromo-4,7-difluoro-1-methylindazol-3-amine |
| Standard InChI | InChI=1S/C8H6BrF2N3/c1-14-7-5(8(12)13-14)4(10)2-3(9)6(7)11/h2H,1H3,(H2,12,13) |
| Standard InChI Key | HHLOMXMYKIRNGK-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C(=CC(=C2F)Br)F)C(=N1)N |
Introduction
6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine is a heterocyclic compound belonging to the indazole family. It is characterized by a unique bicyclic structure containing both nitrogen and carbon atoms, with bromine and fluorine substituents along with a methyl group. This compound has garnered significant attention in scientific research due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases, including cancer and inflammation .
Synthesis Methods
The synthesis of 6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine typically involves cyclization reactions using appropriate precursors. Common methods include the reaction of specific benzonitriles with hydrazine hydrate, followed by further functionalization steps . The availability of starting materials and the efficiency of synthetic methods are crucial for its production.
Biological Activity
6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine exhibits significant biological activity, particularly in cancer research. It has been shown to induce apoptosis in various cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. One of its primary mechanisms of action involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and cancer progression.
Applications and Research Findings
This compound is recognized for its potential as a biochemical probe and therapeutic agent due to its structural characteristics that allow interaction with biological targets. Research indicates that derivatives of indazole, including 6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine, can be synthesized from simpler compounds using methods such as cyclization and functionalization reactions.
Table: Biological Activity of Indazole Derivatives
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine | Bromine and fluorine substituents, methyl group | Induces apoptosis in cancer cell lines, inhibits COX-2 |
| 6-Bromo-1H-indazol-3-amines | Lacks methyl group at the 1-position | Reduced biological activity compared to methylated forms |
| 7-Bromo-4-chloro-1H-indazol-3-amines | Contains additional chlorine substitution | Variable activity depending on substitution pattern |
Mechanism of Action
The mechanism of action for 6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine primarily involves its interaction with biological targets, such as enzymes and proteins. Its inhibitory action on cyclooxygenase enzymes is particularly noteworthy, making it a candidate for further studies aimed at understanding its mechanism of action in inflammatory processes and cancer treatment.
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